Oxprenolol-d7

LC-MS/MS GC-MS Internal Standard

Oxprenolol-d7 is the definitive internal standard for Oxprenolol quantification in LC-MS/MS and GC-MS assays. Its +7 Da mass shift ensures co-elution and compensates for ion suppression/matrix effects, unlike unlabeled analogs. Essential for pharmacokinetic and TDM studies.

Molecular Formula C15H23NO3
Molecular Weight 272.39 g/mol
Cat. No. B3025736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxprenolol-d7
Molecular FormulaC15H23NO3
Molecular Weight272.39 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1OCC=C)O
InChIInChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D
InChIKeyCEMAWMOMDPGJMB-JLTHDCAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol (Oxprenolol-d7): Isotopic Integrity for Beta-Blocker Quantitation


1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol, commonly referred to as Oxprenolol-d7, is a stable isotope-labeled analog of the non-selective beta-adrenergic receptor antagonist Oxprenolol [1]. The compound is characterized by the incorporation of seven deuterium atoms, specifically at the isopropylamino moiety, resulting in a nominal mass shift of +7 Da relative to the unlabeled parent molecule (molecular weight 272.39 g/mol for the free base) . This structural modification does not alter the compound's pharmacological target engagement; Oxprenolol itself exhibits a binding affinity (Ki) of 7.10 nM for the β-adrenergic receptor (β-AR) in radioligand binding assays using rat heart tissue [2]. The deuterated analog is expressly intended for use as an internal standard (IS) in quantitative analytical workflows, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to enable precise quantification of Oxprenolol in complex biological matrices .

Why Unlabeled Oxprenolol or Alternative Beta-Blockers Cannot Substitute for 1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol in Quantitative Bioanalysis


The substitution of 1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol with its unlabeled counterpart or any other beta-blocker is fundamentally invalid for its primary application as a quantitative internal standard. In LC-MS/MS and GC-MS assays, the core requirement is to correct for analytical variability, including matrix effects, ion suppression/enhancement, and sample preparation losses [1]. Unlabeled Oxprenolol, if used as a 'surrogate' IS, would be indistinguishable from the target analyte, rendering it analytically useless. Furthermore, alternative deuterated beta-blockers, such as Propranolol-d7 or Atenolol-d7, possess distinct physicochemical properties (e.g., different LogP values and chromatographic retention times) . These differences mean they would not co-elute with Oxprenolol under identical chromatographic conditions, failing to adequately compensate for matrix-induced ion suppression, which is often highly retention time-dependent [2]. The specific isotopic labeling of Oxprenolol-d7 ensures near-identical chemical behavior, making it the only valid IS for accurate Oxprenolol quantification.

Quantitative Evidence for Selecting 1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol Over Alternative Internal Standards


Analytical Specificity: Mass Differentiation from Unlabeled Oxprenolol

Oxprenolol-d7 is designed to provide a distinct mass-to-charge ratio (m/z) signal that is entirely separate from the unlabeled Oxprenolol analyte. This prevents any signal overlap or cross-talk, which is a fundamental requirement for accurate quantification [1]. While any stable isotope-labeled (SIL) standard offers this advantage, the specificity of Oxprenolol-d7 is that it is the exact deuterated counterpart of the analyte, ensuring the closest possible chemical behavior.

LC-MS/MS GC-MS Internal Standard Isotopic Purity

Chromatographic Co-Elution: Mitigation of Matrix Effects

A critical performance metric for any internal standard is its ability to co-elute with the analyte of interest. This is essential because ion suppression or enhancement in electrospray ionization (ESI) is often highly time-dependent across a chromatographic peak [1]. Using a non-deuterated analog or a different beta-blocker (e.g., Propranolol-d7) will result in different retention times, potentially exposing the analyte and IS to different regions of the matrix effect, leading to inaccurate quantification [2].

LC-MS/MS Matrix Effect Ion Suppression Method Validation

Pharmacological Profile: Link to a Well-Characterized Beta-Blocker

The value of quantifying Oxprenolol is derived from its unique pharmacological profile, which differentiates it from other beta-blockers. Unlike Propranolol, Oxprenolol possesses Intrinsic Sympathomimetic Activity (ISA). This was demonstrated in a clinical study where Oxprenolol induced significantly less depression of left ventricular function compared to Propranolol or Metoprolol when administered intravenously to patients with coronary heart disease [1].

Pharmacokinetics Beta-Blocker Intrinsic Sympathomimetic Activity ISA

Defined Application Scenarios for 1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol Based on Quantitative Evidence


Method Development and Validation for Oxprenolol Quantification in Plasma

Based on the evidence of its +7 Da mass shift and expected co-elution with the unlabeled analyte , 1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol is the definitive internal standard for developing and validating LC-MS/MS or GC-MS methods to quantify Oxprenolol in plasma. This is critical for pharmacokinetic studies, given Oxprenolol's complex metabolic profile involving extensive first-pass metabolism and glucuronidation [1].

Therapeutic Drug Monitoring (TDM) Assays

In a clinical or research TDM setting, where accurate and precise measurement of Oxprenolol concentrations is necessary to ensure patient safety or assess drug exposure, Oxprenolol-d7 is required. Its use as an internal standard directly addresses the challenges of ion suppression from the biological matrix (e.g., plasma, serum), ensuring reliable quantification, unlike unlabeled standards which would be indistinguishable from the endogenous analyte .

Investigative Studies of Beta-Blocker Pharmacology

For research focused on the comparative pharmacology of beta-blockers, particularly the hemodynamic effects of ISA [2], accurate measurement of Oxprenolol is essential. Oxprenolol-d7 enables the robust quantification of the drug in samples from in vitro, ex vivo, or in vivo studies, allowing researchers to correlate drug concentration with the observed pharmacological effects, such as the maintenance of cardiac function, which is a key differentiator for Oxprenolol compared to ISA-deficient beta-blockers like Propranolol [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxprenolol-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.